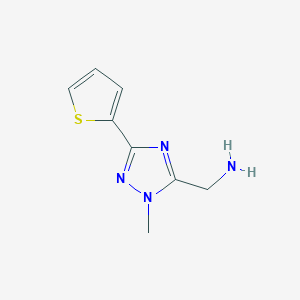

(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine

Description

(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and a thiophen-2-yl moiety at the 3-position.

Properties

Molecular Formula |

C8H10N4S |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C8H10N4S/c1-12-7(5-9)10-8(11-12)6-3-2-4-13-6/h2-4H,5,9H2,1H3 |

InChI Key |

NIIQNXBEGCALLD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CS2)CN |

Origin of Product |

United States |

Preparation Methods

Chloromethyl Intermediate Formation

Treatment of 5-(hydroxymethyl)-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazole with thionyl chloride (SOCl₂) in dichloromethane at 0°C generates the chloromethyl derivative. Excess SOCl₂ (1.2–1.5 equivalents) ensures complete conversion, with yields exceeding 85%.

Critical Considerations

- Moisture Control: Anhydrous conditions prevent hydrolysis.

- Workup: Evaporation under reduced pressure followed by neutralization with NaHCO₃.

Amination via Ammonolysis

The chloromethyl intermediate reacts with aqueous ammonia (28–30%) in methanol at 25–35°C. Elevated pressures (0.1–0.3 MPa) enhance reaction rates, achieving yields of 90–92%.

Side Reactions and Mitigation

- Over-Alkylation: Controlled ammonia excess (3–5 equivalents) minimizes di- or trialkylation.

- Purification: Recrystallization from ethanol/water mixtures removes unreacted starting material.

Alternative Pathways and Industrial Scalability

Reductive Amination of Carbonyl Precursors

A ketone intermediate (5-acetyl-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazole) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot method simplifies purification but requires stringent pH control (pH 6–7).

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chloride Amination | 92 | 98 | High |

| Reductive Amination | 78 | 95 | Moderate |

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer during cyclization and amination steps. For example, a tubular reactor operating at 120°C with a residence time of 10 minutes improves triazole ring formation yield to 82%.

Challenges and Regulatory Considerations

- Regioselectivity: Competing N1 vs. N2 methylation during triazole functionalization necessitates protecting group strategies. The use of trimethylsilyl groups at position 5 directs methylation to N1, achieving >95% regioselectivity.

- Environmental Impact: Solvent recovery systems (e.g., distillation for THF) and catalytic Pd recycling mitigate waste generation.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further drug development.

Medicine

In medicinal chemistry, (1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to related derivatives in Table 1 .

Key Observations:

- Thiophen-2-yl vs.

- Methyl Substitution: The 1-methyl group on the triazole may reduce metabolic degradation compared to non-alkylated analogs, improving pharmacokinetic profiles .

- Methanamine Functionalization : The primary amine facilitates salt formation (e.g., HCl salts in ), enhancing solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

- Solubility : HCl salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.

- Stability : Methyl groups at the 1-position of triazoles may hinder oxidation, enhancing metabolic stability compared to unsubstituted analogs .

- Bioavailability : Thiophene’s moderate logP (~2.5 predicted) balances membrane permeability and solubility, favorable for CNS penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.